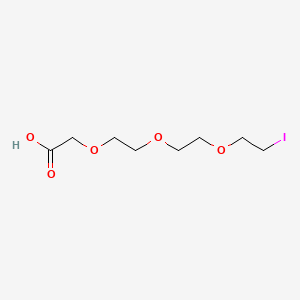

2-(2-(2-(2-Iodoethoxy)ethoxy)ethoxy)acetic acid

Description

Chemical Structure: 2-(2-(2-(2-Iodoethoxy)ethoxy)ethoxy)acetic acid (IUPAC name: 2-[2-(2-(2-iodoethoxy)ethoxy)ethoxy]acetic acid) is a polyether carboxylic acid derivative characterized by a triethylene glycol backbone terminated with an iodoethyl group and a carboxylic acid moiety. Its molecular formula is C₈H₁₃IO₆, with an average molecular mass of 356.09 g/mol (monoisotopic mass: 355.96 g/mol).

For example, reacting a chloro- or tosyl-polyether intermediate with sodium iodide (NaI) in acetone at elevated temperatures yields iodo derivatives .

- Radiolabeling (via iodine’s isotopic properties).

- Bioconjugation (carboxylic acid enables amide bond formation).

- Chelation chemistry (polyether backbone for metal coordination).

Properties

Molecular Formula |

C8H15IO5 |

|---|---|

Molecular Weight |

318.11 g/mol |

IUPAC Name |

2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]acetic acid |

InChI |

InChI=1S/C8H15IO5/c9-1-2-12-3-4-13-5-6-14-7-8(10)11/h1-7H2,(H,10,11) |

InChI Key |

ACWYRKQRNMVFPL-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCI)OCCOCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(2-Iodoethoxy)ethoxy)ethoxy)acetic acid typically involves a multi-step organic synthesis process. One common method starts with the reaction of 2-iodoethanol with ethylene oxide to form 2-(2-iodoethoxy)ethanol. This intermediate is then reacted with additional ethylene oxide to extend the ethoxy chain, resulting in 2-(2-(2-iodoethoxy)ethoxy)ethanol. Finally, this compound is reacted with chloroacetic acid under basic conditions to yield 2-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-(2-Iodoethoxy)ethoxy)ethoxy)acetic acid can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.

Oxidation Reactions: The ethoxy chain can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Substitution: Formation of 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetic acid.

Oxidation: Formation of 2-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)acetic acid derivatives with aldehyde or carboxylic acid groups.

Reduction: Formation of 2-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)ethanol.

Scientific Research Applications

2-(2-(2-(2-Iodoethoxy)ethoxy)ethoxy)acetic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-(2-(2-(2-Iodoethoxy)ethoxy)ethoxy)acetic acid involves its interaction with specific molecular targets and pathways. The iodoethoxy group can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ethoxy chain provides flexibility and solubility, allowing the compound to interact with various biological molecules. The acetic acid moiety can participate in hydrogen bonding and ionic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Iodo-Substituted Polyether Derivatives

(a) Ethyl (2-Iodophenoxy)acetate ()

- Structure: Contains a phenoxy-acetate ester with an ortho-iodo substituent.

- Key Differences: Functional Groups: Ester (R-O-CO-O-R’) vs. carboxylic acid. Backbone: Aromatic (phenoxy) vs. aliphatic polyether.

- Properties :

- Higher lipophilicity (logP ~2.5) due to aromatic ring.

- Lower solubility in water compared to the target compound.

- Applications : Likely used in organic synthesis or as a pharmaceutical intermediate.

(b) 3-(2-(2-(2-Iodoethoxy)ethoxy)ethoxy)prop-1-yne ()

- Structure : Shares the triethylene glycol-iodoethyl backbone but terminates in a propargyl group.

- Key Differences :

- Terminal Group: Propargyl (alkyne) vs. carboxylic acid.

- Synthesis : Prepared via propargyl bromide alkylation followed by iodide substitution .

- Applications : Intermediate for click chemistry (alkyne-azide cycloaddition).

Polyether Carboxylic Acids with Varied Substituents

(a) {2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic Acid ()

- Structure : Triethylene glycol backbone with an Fmoc-protected amine and carboxylic acid.

- Key Differences :

- Functional Groups : Fmoc-amine (fluorenylmethyloxycarbonyl) vs. iodoethyl.

- Properties :

- Applications : Solid-phase peptide synthesis (SPPS) linkers.

(b) 2-(2-Methoxyethoxy)acetic Acid ()

- Structure : Shorter ethylene glycol chain (two ethoxy units) with a methoxy terminus.

- Key Differences :

- Chain Length: Diethylene glycol vs. triethylene glycol.

- Substituent: Methoxy vs. iodoethyl.

- Properties :

Amino-Functionalized Analogs

(a) 2-(2-(2-Aminoethoxy)ethoxy)acetic Acid Hydrochloride ()

- Structure : Triethylene glycol backbone with a terminal primary amine (protonated as HCl salt).

- Key Differences :

- Functional Groups : Amine (-NH₂) vs. iodoethyl.

- Properties :

- Basic pH in solution (due to amine).

- Molecular weight: 229.64 g/mol (hydrochloride salt).

- Applications : Bioconjugation (e.g., PEGylation of proteins).

(b) [2-(2-Dibenzylaminoethoxy)ethoxy]acetic Acid ()

Ester and Aromatic Hybrids

(a) 2-(2-(2-Ethoxyethoxy)ethoxy)ethyl Acetate ()

- Structure : Triethylene glycol backbone with an ethyl acetate terminus.

- Key Differences :

- Terminus : Ester (acetate) vs. carboxylic acid.

- Properties :

- Higher volatility (boiling point ~220–250°C).

- Susceptible to hydrolysis under acidic/basic conditions.

(b) Coumarin-Polyether Hybrids ()

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |

|---|---|---|---|---|

| Target Compound | C₈H₁₃IO₆ | 356.09 | Iodoethyl, carboxylic acid | Radiolabeling, chelation |

| Ethyl (2-Iodophenoxy)acetate | C₁₀H₁₁IO₃ | 306.10 | Phenoxy, ester | Organic synthesis |

| {2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic Acid | C₂₁H₂₃NO₆ | 385.41 | Fmoc-amine, carboxylic acid | Peptide synthesis |

| 2-(2-Methoxyethoxy)acetic Acid | C₅H₁₀O₄ | 134.13 | Methoxy, carboxylic acid | Toxicology biomarkers |

| 2-(2-(2-Aminoethoxy)ethoxy)acetic Acid·HCl | C₆H₁₄ClNO₄ | 229.64 | Amine, carboxylic acid | Bioconjugation |

Key Findings and Implications

- Iodoethyl Group : Enhances utility in radiopharmaceuticals but may reduce stability under light/heat .

- Carboxylic Acid vs.

- Chain Length : Triethylene glycol (target compound) balances hydrophilicity and steric bulk, optimizing solubility and molecular recognition.

This analysis highlights the structural and functional diversity of polyether carboxylic acids, underscoring the target compound’s unique niche in iodine-based applications. Further research should explore its stability profile and chelation efficiency compared to non-iodinated analogs.

Biological Activity

2-(2-(2-(2-Iodoethoxy)ethoxy)ethoxy)acetic acid, a compound characterized by its unique ether and acetic acid functionalities, has garnered attention in the field of medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes multiple ethoxy groups and an iodine substituent. The synthesis typically involves multi-step reactions, where starting materials such as iodoethanol are subjected to various chemical transformations. For instance, one method includes the reaction of 2-(2-(2-chloroethoxy)ethoxy)acetic acid with iodine in a solvent medium to yield the desired product .

The biological activity of 2-(2-(2-(2-Iodoethoxy)ethoxy)ethoxy)acetic acid is primarily attributed to its ability to interact with cellular pathways involved in inflammation and cell signaling. Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting specific enzymes involved in the inflammatory response.

Case Studies

- Anti-Inflammatory Effects : A study conducted on murine models demonstrated that administration of the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential use in managing inflammatory conditions .

- Cytotoxicity Against Cancer Cells : In vitro assays revealed that 2-(2-(2-(2-Iodoethoxy)ethoxy)ethoxy)acetic acid exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduced TNF-α and IL-6 levels | |

| Cytotoxicity | Induced apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibited COX-2 activity |

Research Findings

Recent investigations have highlighted the compound's potential as a lead candidate for drug development. Notably, its favorable pharmacokinetic profile suggests it could be optimized for enhanced bioavailability. Studies also indicate that modifications to the ethoxy chain can lead to improved efficacy and reduced toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.